N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide” is a compound with the molecular formula C18H11N5O5 . Another related compound is “2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinediazonium” with the molecular formula C4H3N4O2 .
Molecular Structure Analysis
The molecular structure analysis of the related compounds shows that “N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide” has an average mass of 377.310 Da , and “2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinediazonium” has an average mass of 139.092 Da .
Physical And Chemical Properties Analysis
The related compound “N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methyl-4-nitrobenzamide” has a density of 1.5±0.1 g/cm3, a molar refractivity of 69.5±0.4 cm3, and a polar surface area of 133 Å2 .
Applications De Recherche Scientifique
Treatment of Anemia Associated with Chronic Disorders
This compound is being investigated for its potential to treat anemia due to chronic disorders. It is expected to work by stimulating the production of red blood cells and increasing hemoglobin concentration through the inhibition of certain enzymes .
Development of Pediatric Medications
There is a proposed pediatric investigation plan for the compound, focusing on children affected by anemia due to chronic kidney disease. The plan includes developing a specific pharmaceutical form suitable for children, such as an oral solution or suspension .
Orientations Futures
The Paediatric Committee of the European Medicines Agency agreed on a Paediatric Investigation Plan for N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine for the treatment of anaemia due to chronic disorders . The plan includes the development of a specific pharmaceutical form to be used in children .
Propriétés
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-9-5-3-8(4-6-9)11(17)15-10-7-14-13(19)16-12(10)18/h3-7H,2H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVIHVRQLGWAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-hydroxy-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.